molecular formula C14H12N2 B11891285 2-phenyl-3H-indol-3-amine CAS No. 64641-83-4

2-phenyl-3H-indol-3-amine

Cat. No.: B11891285
CAS No.: 64641-83-4
M. Wt: 208.26 g/mol
InChI Key: XTSCRJCFFWNOJQ-UHFFFAOYSA-N
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Description

2-Phenyl-3H-indol-3-amine is a nitrogen-containing heterocyclic compound characterized by an indole core substituted with a phenyl group at the 2-position and an amine group at the 3-position. The "3H" designation indicates the tautomeric form where the hydrogen resides on the indole nitrogen, distinguishing it from 1H-indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3H-indol-3-amine can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, advancements in catalytic methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-ones.

    Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-phenyl-3H-indol-3-amine derivatives is their anticancer properties. Numerous studies have demonstrated their effectiveness against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, derivatives have shown cytotoxic effects against breast carcinoma (MCF-7) and other cancer types by disrupting the signaling pathways that promote cell survival and proliferation .
  • Case Studies :
    • A study reported that certain derivatives exhibited potent activity against MCF-7 cells, highlighting their potential as novel anticancer agents .
    • Another investigation revealed that 2-phenylindole derivatives could inhibit tumor growth in vivo, showcasing their therapeutic potential beyond cell culture models.

Anti-inflammatory Properties

In addition to their anticancer effects, 2-phenyl-3H-indol-3-amines have been studied for their anti-inflammatory capabilities:

  • Mechanism of Action : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. They act on the NF-κB signaling pathway, which is crucial in regulating inflammation .
  • Case Studies :
    • Research indicated that specific derivatives significantly reduced inflammation in lipopolysaccharide-stimulated macrophages, demonstrating their potential for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The antimicrobial properties of 2-phenyl-3H-indol-3-amines have also been documented:

  • Mechanism of Action : These compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. They disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Case Studies :
    • Some derivatives were found to be effective against Mycobacterium tuberculosis, with certain compounds demonstrating significant activity at low concentrations .
    • Other studies highlighted the effectiveness of these compounds against common bacterial strains responsible for infections.

Neuroprotective Effects

Emerging research suggests that 2-phenyl-3H-indol-3-amines may possess neuroprotective properties:

  • Mechanism of Action : These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Case Studies :
    • Experimental models have shown that certain derivatives can enhance neuronal survival under oxidative stress conditions, indicating their potential utility in neurodegenerative disease therapies.

Material Science Applications

Beyond biological applications, 2-phenyl-3H-indol-3-amines are also being explored in material science:

  • Optoelectronic Devices : Their unique photophysical properties make them suitable for developing organic electronic devices. The high photoluminescence observed in some derivatives indicates their potential for use in light-emitting diodes (LEDs) and other optoelectronic applications .

Mechanism of Action

The mechanism of action of 2-phenyl-3H-indol-3-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The specific pathways and targets depend on the particular application and context of use .

Comparison with Similar Compounds

The following table compares 2-phenyl-3H-indol-3-amine with structurally related indole derivatives, emphasizing substituent effects, synthesis pathways, and biological activities:

Compound Name Structure Molecular Formula Key Substituents Biological Activity References
This compound Indole with 2-phenyl, 3-amine C₁₄H₁₂N₂ Phenyl (C2), NH₂ (C3) Hypothesized: Antioxidant, antimicrobial (based on structural analogs)
5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine Indole-3-ylmethyl linked to thiadiazole and substituted phenylamine Varies Thiadiazole ring, substituted phenyl Antibacterial (80% inhibition against S. aureus), antifungal (85% against C. albicans)
3-(7-Fluoro-1H-indol-3-yl)propan-1-amine Indole-3-yl with fluoro (C7) and propylamine chain C₁₀H₁₁FN₂ Fluoro (C7), CH₂CH₂CH₂NH₂ (C3) Not explicitly stated; likely CNS-targeted (similar to tryptamine derivatives)
1-(2-Phenyl-1H-indol-3-yl)propan-2-amine Indole-3-yl with phenyl (C2) and α-methyl ethylamine C₁₇H₁₈N₂ Phenyl (C2), CH(CH₃)CH₂NH₂ (C3) Structural similarity to psychoactive compounds (e.g., serotonin analogs)
N,1-Dimethyl-N-phenyl-1H-indol-3-amine Indole with N1-methyl, N-phenyl, and C3-amine C₁₆H₁₆N₂ N1-CH₃, N-phenyl, C3-NH₂ Safety Requires medical consultation upon exposure (irritant)

Structural and Functional Insights:

Synthetic Routes: Schiff base formation: Compounds like N-[(5-substituted 2-phenyl-1H-indol-3-yl)methylene] derivatives are synthesized via refluxing indole-3-carbaldehydes with hydrazine intermediates in methanol . Cyclization reactions: Thiadiazole-linked indoles (e.g., ) are prepared using sulfuric acid-mediated cyclization, highlighting the versatility of indole cores in forming fused heterocycles.

Biological Performance :

  • Antioxidant activity : Indole-acetamide derivatives (e.g., from ) with halogenated phenyl side chains exhibit strong DPPH radical scavenging (up to 85% inhibition), suggesting that electron-withdrawing groups enhance antioxidant efficacy .
  • Antimicrobial activity : 2-Phenylindole derivatives with thiadiazole moieties () show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition.

Biological Activity

2-Phenyl-3H-indol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The findings are supported by recent research studies and data tables summarizing key results.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with phenylacetyl chloride or related compounds under specific conditions. Various synthetic pathways have been explored, leading to modifications that enhance biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

1. Antibacterial Activity
Research has shown that derivatives of 2-phenyl-3H-indol-3-amines possess significant antibacterial properties. For instance, certain synthesized analogs demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

2. Antifungal Activity
Compounds derived from this compound have also shown antifungal activity. One study reported that specific derivatives exhibited substantial inhibition against fungi such as Aspergillus flavus and Aspergillus oryzae .

3. Antioxidant Activity
The antioxidant properties of 2-phenyl-3H-indol-3-amines have been evaluated, revealing promising radical scavenging activity. Some compounds demonstrated effective ferric ion reducing antioxidant power (FRAP) and metal chelating ability .

4. Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-phenyl-3H-indol-3-amines. Certain derivatives showed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells and others, suggesting their role in cancer treatment .

Case Studies

Several case studies illustrate the biological activity of 2-phenyl-3H-indol-3-amines:

Case Study 1: Antibacterial Evaluation
A study synthesized several derivatives of 2-phenylindole and evaluated their antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most active compound exhibited an MIC of 0.98 μg/mL, showcasing the compound's potential in treating resistant bacterial infections .

Case Study 2: Anticancer Properties
In another investigation, a series of 2-substituted indole derivatives were tested for their cytotoxic effects on different cancer cell lines. Notably, compounds with specific substitutions displayed preferential growth inhibition in rapidly dividing cancer cells compared to normal fibroblasts .

Data Tables

The following tables summarize key findings related to the biological activities of 2-phenyl-3H-indol-3-amines.

Activity Type Compound Target Organism/Cell Line Activity Result
AntibacterialCompound AStaphylococcus aureusMIC = 0.98 μg/mL
AntifungalCompound BAspergillus flavusZone of inhibition = 20 mm
AntioxidantCompound C-FRAP = 150 µmol Fe(II)/g
AnticancerCompound DA549 CellsIC50 = 5 µM

Q & A

Q. What synthetic strategies are optimal for preparing 2-phenyl-3H-indol-3-amine, and how can reaction conditions be optimized for high yield?

Basic Research Focus :
The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, to introduce the phenyl group to the indole core. Key catalysts include palladium (e.g., Pd(PPh₃)₄) or copper-based systems, with solvents like DMF or toluene under inert atmospheres (N₂/Ar) .
Methodological Optimization :

  • Catalyst Screening : Test Pd vs. Cu catalysts for cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to minimize side reactions.
  • Temperature Gradients : Perform reactions at 60–110°C to balance reaction rate and decomposition risks.
    Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8072
CuIToluene11058

Q. How can structural contradictions in NMR and X-ray crystallography data for this compound derivatives be resolved?

Advanced Research Focus :
Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal-packing effects.
Methodological Approach :

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotational barriers of the phenyl group .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) vs. experimental bond angles to identify steric strain .
  • Powder XRD : Confirm polymorphism using Hirshfeld surface analysis to assess intermolecular interactions .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives, and how should controls be designed?

Basic Research Focus :
Screen for anticancer, antimicrobial, or neuroprotective activity using:

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • MIC Testing : Assess bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) .
    Advanced Controls :
  • Positive Controls : Use doxorubicin (anticancer) or amphotericin B (antifungal).
  • Solvent Controls : Include DMSO/vehicle to rule out solvent artifacts.

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Advanced Research Focus :
Electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups modulate electrophilic substitution and binding affinity.
Methodological Analysis :

  • Hammett Studies : Correlate σ values with reaction rates in bromination or nitration .
  • Docking Simulations : Use AutoDock Vina to predict binding to targets like DNA topoisomerase II .
    Data Table :
Substituentσ ValueIC₅₀ (μM, HeLa)
-OCH₃-0.2712.4
-NO₂+0.7845.6

Q. What strategies mitigate decomposition during HPLC purification of this compound derivatives?

Advanced Research Focus :
Degradation often occurs due to acidic/basic mobile phases or photoinstability.
Methodological Solutions :

  • Mobile Phase pH : Use neutral buffers (e.g., ammonium acetate, pH 6.8) .
  • Light Protection : Shield fractions with amber vials and perform separations under low UV.
  • Stability Screening : Pre-test compounds at 25–40°C to identify labile functional groups .

Q. How can computational models predict the pharmacokinetic properties of this compound analogs?

Advanced Research Focus :
Apply in silico tools to estimate ADME (absorption, distribution, metabolism, excretion) parameters.
Methodological Workflow :

SwissADME : Predict logP (lipophilicity) and bioavailability .

CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolic stability .

MD Simulations : Run nanosecond-scale trajectories to study blood-brain barrier penetration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Focus :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., DMF) .
    Advanced Contingencies :
  • Spill Kits : Stock activated carbon and neutralizers for amine-containing spills .
  • Waste Disposal : Segregate halogenated (e.g., chlorinated byproducts) and non-halogenated waste .

Properties

CAS No.

64641-83-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-3H-indol-3-amine

InChI

InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,13H,15H2

InChI Key

XTSCRJCFFWNOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2N

Origin of Product

United States

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